N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a phenylpropanamide moiety. Compounds containing benzofuran and thiazole rings are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties .
Mechanism of Action
Target of Action
Benzofuran compounds have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have shown dramatic anticancer activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit cell growth in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to exhibit various effects at different dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the benzofuran and thiazole intermediates with a phenylpropanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such complex compounds often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is advantageous due to its efficiency and ability to produce high-purity compounds with fewer side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various substituted benzofuran and thiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar to benzofuran derivatives but contain a sulfur atom instead of oxygen in the heterocyclic ring.
Indole derivatives: Contain a fused benzene and pyrrole ring, exhibiting similar biological activities.
Coumarin derivatives: Contain a benzopyrone structure and are known for their anticoagulant properties.
Uniqueness
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide is unique due to its combination of benzofuran and thiazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19(11-10-14-6-2-1-3-7-14)22-20-21-16(13-25-20)18-12-15-8-4-5-9-17(15)24-18/h1-9,12-13H,10-11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDZUTSPRMMAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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